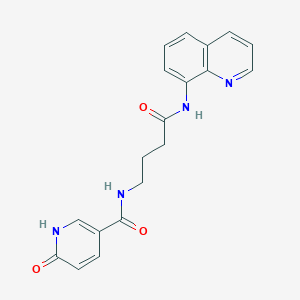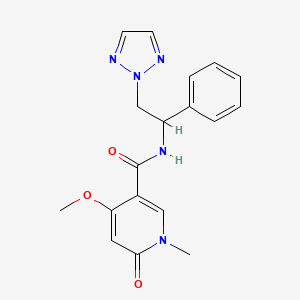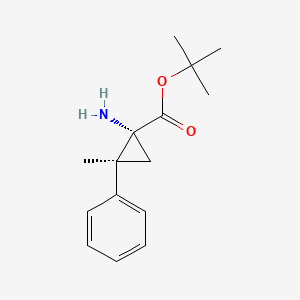
Fmoc-PyrAla
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-PyrAla is a compound that involves the use of the 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Synthesis Analysis
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide . Fmoc carbamate is frequently used as a protecting group for amines .Molecular Structure Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical and Chemical Properties Analysis
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .科学研究应用
1. 用于铁结合和肿瘤靶向的生物有机组装体开发
研究人员 Hugo 和 Banerjee (2018) 探索了使用基于芴的构建模块(包括 Fmoc 功能化化合物)来开发超分子组装体。这些组装体表现出作为铁螯合剂的潜力,靶向 HeLa 细胞,诱导细胞凋亡,并在细胞水平减轻铁超载。该研究表明,Fmoc 功能化构建模块可以为研究神经退行性疾病、癌症和地中海贫血中铁螯合和减轻铁超载开辟新途径 (Hugo & Banerjee, 2018)。
2. 用于材料和生命科学的新型光致变色吡喃的合成
Böttcher 等人。(2009) 使用钯介导的反应合成了光致变色吡喃,包括用于基于 Fmoc 的固相肽合成的基于苯并吡喃的 ω-氨基酸。本研究突出了 Fmoc 修饰化合物在创造具有材料和生命科学潜在应用的光致变色材料中的效用 (Böttcher 等人,2009)。
3. 用于功能材料的 Fmoc 修饰氨基酸和短肽
Tao 等人。(2016) 综述了 Fmoc 修饰氨基酸和短肽的自组织和应用。他们讨论了与细胞培养、生物模板化、光学、药物递送、催化、治疗和抗生素特性相关的特性和应用。这篇全面的综述强调了 Fmoc 修饰生物分子在制造功能材料中的重要性 (Tao 等人,2016)。
4. 水凝胶化和抗菌剂开发
Debnath 等人。(2010) 报道了基于 Fmoc 氨基酸/肽功能化阳离子两亲物的抗菌水凝胶剂。这些水凝胶剂对革兰氏阳性菌和革兰氏阴性菌都表现出有效的抗菌活性,展示了 Fmoc 基化合物在开发抗菌剂和水凝胶中的潜力 (Debnath 等人,2010)。
作用机制
Target of Action
The primary target of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid, also known as Fmoc-PyrAla, is the formation of peptide bonds in the process of peptide synthesis . The compound plays a crucial role in the protection of the N-alpha-amino group during the chemical formation of the peptide bond .
Mode of Action
(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid interacts with its targets by acting as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it can be rapidly removed by base . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides. The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The compound’s interaction with these pathways results in the rapid and highly efficient synthesis of peptides .
Result of Action
The molecular and cellular effects of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid’s action are seen in the successful synthesis of peptides. The compound allows for the efficient and rapid synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action, efficacy, and stability of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid are influenced by various environmental factors. Furthermore, the compound has been found to improve the perovskite crystallizing process, reduce impurities, increase light absorption, enhance luminescence, and prolong carrier lifetime of perovskite films when used in perovskite solar cells .
安全和危害
未来方向
生化分析
Biochemical Properties
Fmoc-Ala(N-Pyrr) is potentially useful for proteomics studies and solid-phase peptide synthesis techniques . The Fmoc group in Fmoc-Ala(N-Pyrr) is base-labile, meaning it can be removed under basic conditions . This property is crucial in peptide synthesis, where the Fmoc group protects the amine group of the amino acid during the synthesis process .
Cellular Effects
It has been shown that similar Fmoc-protected amino acids can influence cell growth and function . For instance, Fmoc-phenylalanine has demonstrated antibacterial activity against Gram-positive bacteria .
Molecular Mechanism
The molecular mechanism of Fmoc-Ala(N-Pyrr) primarily involves its role as a protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it can be removed with a solution of piperidine in N,N-dimethylformamide (DMF) .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-Ala(N-Pyrr) in laboratory settings are largely dependent on the specific experimental conditions. It is known that the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in DMF .
Metabolic Pathways
The metabolic pathways involving Fmoc-Ala(N-Pyrr) are primarily related to its role in peptide synthesis . The Fmoc group is introduced and removed in a controlled manner, allowing for the sequential addition of amino acids to form a peptide .
Transport and Distribution
It is known that Fmoc-protected amino acids can be transported into cells, where they can participate in various biochemical reactions .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyrrol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-21(26)20(13-24-11-5-6-12-24)23-22(27)28-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMKLUODADXTIR-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN4C=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CN4C=CC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[bis(2-methylpropyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2598320.png)
![4-Chloro-2-[(2-methoxyethyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2598321.png)

![1-(4-methylphenyl)-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B2598326.png)

![2-morpholino-5-(naphthalen-1-ylmethyl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2598329.png)

![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-5-amine](/img/structure/B2598332.png)
![2-[(2-Methylphenyl)amino]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2598333.png)

![2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2598335.png)
